molecular formula C9H5BrN2O3 B13025167 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid

5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid

Cat. No.: B13025167
M. Wt: 269.05 g/mol
InChI Key: JNFDQXJWTDJMFV-UHFFFAOYSA-N
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Description

5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Potassium Carbonate: Common base used in substitution reactions.

    Dimethylformamide (DMF): Solvent used in various reactions.

Major Products

    Monoarylated and Diarylated Naphthyridines: Formed through coupling reactions with arylboronic acids.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-8-4-2-1-3-11-5(4)7(13)6(12-8)9(14)15/h1-3,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDQXJWTDJMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N=C2Br)C(=O)O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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